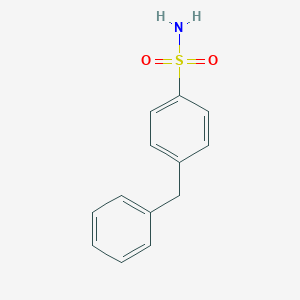

4-Benzylbenzenesulfonamide

Übersicht

Beschreibung

4-Benzylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzyl group attached to the benzene ring of the sulfonamide

Wirkmechanismus

Target of Action

The primary target of 4-Benzylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Overexpression of CA IX has been detected in many solid tumors .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway . Tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia .

Pharmacokinetics

Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of CA IX by this compound has been shown to have significant anti-proliferative activity against certain cancer cell lines . For instance, certain derivatives of this compound showed significant inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against breast cancer cell lines .

Biochemische Analyse

Biochemical Properties

4-Benzylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase IX, a key enzyme involved in many solid tumors .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been shown to have significant inhibitory effects against cancer cell lines, potentially due to its interaction with carbonic anhydrase IX . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, its inhibition of carbonic anhydrase IX is likely due to a direct binding interaction . This interaction can lead to changes in gene expression, potentially influencing the progression of diseases like cancer .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that certain sulfonamides can have threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes like carbonic anhydrase IX These interactions could potentially affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Benzylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzenesulfonamide with beta-benzyl-9-borabicyclo[3.3.1]nonane (beta-benzyl-9-BBN) under specific conditions . Another method involves the use of palladium diacetate and dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane as catalysts in a Suzuki-Miyaura reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Carbonic Anhydrase Inhibition

4-Benzylbenzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA VII. These enzymes play crucial roles in physiological processes, including pH regulation and bicarbonate transport. Inhibitors of CA IX are being investigated for their potential in cancer therapy, as they can selectively induce apoptosis in cancer cells, such as MDA-MB-231 breast cancer cells. For instance, compounds derived from this compound exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX and demonstrated significant anti-bacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae .

2. Neuropathic Pain Management

Recent research has indicated that certain derivatives of this compound can selectively inhibit CA VII, which is associated with neuropathic pain management. The incorporation of a guanidine moiety into the sulfonamide structure has been shown to enhance the selectivity and efficacy of these inhibitors . This suggests potential applications in pain relief therapies.

Therapeutic Potential

1. Alzheimer's Disease

Compounds containing the N-benzylbenzenesulfonamide moiety have been investigated for their ability to inhibit γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. The inhibition of this enzyme can potentially reduce the production of amyloid β-peptide, which is associated with neurodegeneration in Alzheimer's patients . This positions this compound derivatives as promising candidates for further development in neurodegenerative disease therapies.

2. Antimicrobial Properties

The antimicrobial activity of this compound has been demonstrated against various bacterial strains. Studies reported significant inhibition rates at concentrations as low as 50 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This antimicrobial property opens avenues for developing new antibacterial agents based on this compound.

Case Studies

Vergleich Mit ähnlichen Verbindungen

4-Amino-N-benzylbenzenesulfonamide: This compound has an amino group instead of a benzyl group, which affects its chemical properties and applications.

N-Butyl-Benzenesulfonamide: This compound has a butyl group instead of a benzyl group, leading to different physical and chemical properties.

Uniqueness: 4-Benzylbenzenesulfonamide is unique due to its specific structure, which allows it to interact with certain enzymes and molecular targets in ways that similar compounds cannot. Its benzyl group provides distinct steric and electronic effects, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-Benzylbenzenesulfonamide, a compound belonging to the benzenesulfonamide class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is characterized by a sulfonamide functional group attached to a benzene ring with a benzyl substituent. This structural motif is common in various biologically active compounds, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating several benzenesulfonamides, compounds similar to this compound demonstrated considerable inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, at a concentration of 50 µg/mL, some analogues showed inhibition rates of approximately 80% against S. aureus and around 79% against biofilm formation by K. pneumoniae .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study highlighted that derivatives of benzenesulfonamides could induce apoptosis in cancer cell lines, specifically in MDA-MB-231 breast cancer cells. The compound exhibited an increase in annexin V-FITC-positive apoptotic cells by a factor of 22 compared to control groups . The mechanism involves selective inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors.

γ-Secretase Inhibition

Another significant biological activity of this compound derivatives includes the inhibition of γ-secretase, an enzyme implicated in Alzheimer’s disease. Compounds containing the N-benzylbenzenesulfonamide moiety have shown promise in reducing the production of amyloid β-peptide (Aβ), potentially offering therapeutic avenues for Alzheimer's treatment .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound selectively inhibits carbonic anhydrases, particularly CA IX, which is crucial for tumor growth and survival .

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death and reduced tumor viability .

- Immune Modulation : Some studies suggest that sulfonamides can modulate immune responses, enhancing T cell proliferation while inhibiting regulatory T cell differentiation .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study involving various benzenesulfonamides revealed that compounds structurally similar to this compound significantly inhibited the growth of pathogenic bacteria and biofilm formation, showcasing their potential as antimicrobial agents.

- Cancer Research : In vitro studies demonstrated that the compound could effectively induce apoptosis in breast cancer cell lines through targeted inhibition of specific enzymes involved in tumor metabolism.

- Neurodegenerative Disease : Research into γ-secretase inhibitors has opened pathways for developing treatments for Alzheimer’s disease, with sulfonamide derivatives showing promise in reducing harmful peptide accumulation.

Eigenschaften

IUPAC Name |

4-benzylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXRYMWTIKMPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482770 | |

| Record name | 4-BENZYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-60-4 | |

| Record name | 4-BENZYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.